molecular formula C19H20N2O3 B1203218 Oxyphenbutazone hydrate CAS No. 7081-38-1

Oxyphenbutazone hydrate

Cat. No.: B1203218
CAS No.: 7081-38-1
M. Wt: 324.4 g/mol
InChI Key: HFHZKZSRXITVMK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxyphenbutazone hydrate primarily targets Group IIE secretory phospholipase A2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and subsequent formation of pro-inflammatory eicosanoids .

Mode of Action

As a non-steroidal anti-inflammatory drug (NSAID), this compound works by blocking the release of certain chemical messengers that cause pain and inflammation . It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

This compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . This results in a decrease in inflammation and associated symptoms. Additionally, it has been suggested that this compound may suppress PGE2 and deactivate the Wnt/β-catenin signaling pathway .

Pharmacokinetics

It is known that the compound’s bioavailability and elimination can be influenced by various factors . For instance, the rate of absorption, distribution, metabolism, and excretion (ADME) can affect the drug’s overall bioavailability .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, it can alleviate symptoms associated with inflammatory conditions . Furthermore, it has been suggested that this compound may promote cytotoxicity in certain cancer cells by suppressing PGE2 and deactivating the Wnt/β-catenin signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Moreover, factors such as pH and temperature can impact the stability of the drug .

Biochemical Analysis

Biochemical Properties

Oxyphenbutazone hydrate plays a significant role in biochemical reactions by inhibiting the activity of enzymes involved in the inflammatory process. One of the primary targets of this compound is the enzyme phospholipase A2. By binding to this enzyme, this compound prevents the release of arachidonic acid, a precursor to pro-inflammatory prostaglandins . Additionally, this compound interacts with cyclooxygenase enzymes, further inhibiting the synthesis of prostaglandins and reducing inflammation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit DNA synthesis in spleen and lung cells of hamsters, indicating its potential cytotoxic effects . The compound also influences cell signaling pathways by reducing the production of prostaglandins, which are key mediators in the inflammatory response . This reduction in prostaglandin levels can lead to decreased inflammation and pain in affected tissues.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes. By binding to the active site of these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, a precursor to various pro-inflammatory prostaglandins . This inhibition reduces the overall production of prostaglandins, leading to decreased inflammation and pain. Additionally, this compound may interact with other biomolecules, such as phospholipase A2, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over prolonged periods . Long-term exposure to this compound has been associated with adverse effects on cellular function, including bone marrow suppression and hepatotoxicity . These findings highlight the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including bone marrow suppression, gastrointestinal bleeding, and hepatotoxicity . These findings underscore the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is metabolized primarily in the liver through hydroxylation and conjugation reactions . The compound is converted to various metabolites, including hydroxylated derivatives, which are then excreted in the urine. The metabolic pathways of this compound involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic processes can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can bind to plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound may interact with specific transporters and binding proteins, influencing its localization and accumulation in target tissues . These interactions can affect the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . These localizations can affect the compound’s interactions with biomolecules and its overall therapeutic effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxyphenbutazone hydrate can be synthesized through the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields two regioisomeric pyrazoles, which are then separated and purified.

Industrial Production Methods

Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then crystallized and hydrated to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Oxyphenbutazone hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include hydroxylated and dehydroxylated derivatives, which can have different pharmacological properties .

Scientific Research Applications

Oxyphenbutazone hydrate has been used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxyphenbutazone hydrate is unique in its specific inhibition of COX enzymes and its metabolite profile. Unlike other NSAIDs, it has a higher risk of causing bone marrow suppression, which led to its withdrawal from the market .

Properties

IUPAC Name

4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHZKZSRXITVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045291
Record name Oxyphenbutazone
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Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/, VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE
Record name Oxyphenbutazone
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Record name OXYPHENBUTAZONE
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Mechanism of Action

...HAS PROMINENT ANTI-INFLAMMATORY EFFECTS IN ANIMALS, & COMPARABLE EFFECTS... IN PT WITH RHEUMATOID ARTHRITIS & RELATED DISORDERS. ...INHIBITS BIOSYNTHESIS OF PROSTAGLANDINS, UNCOUPLES OXIDATIVE PHOSPHORYLATION, & INHIBITS ATP-DEPENDENT BIOSYNTHESIS OF MUCOPOLYSACCHARIDE SULFATES IN CARTILAGE. /PHENYLBUTAZONE/
Record name OXYPHENBUTAZONE
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Color/Form

WHITE TO YELLOWISH WHITE, CRYSTALLINE POWDER

CAS No.

129-20-4, 7081-38-1
Record name Oxazolidin
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Record name Oxyphenbutazone [INN]
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Record name Oxyphenbutazone
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Record name oxyphenbutazone
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Record name oxyphenbutazone
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Record name OXYPHENBUTAZONE ANHYDROUS
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Record name OXYPHENBUTAZONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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